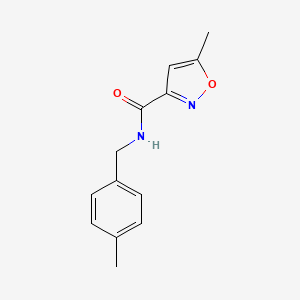
5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have promising effects on various biological processes, making it a potential candidate for drug development.
Mecanismo De Acción
5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide works by inhibiting the activity of a specific protein called inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key regulator of the unfolded protein response (UPR) pathway, which is activated in response to cellular stress. By inhibiting IRE1α, 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide can modulate the UPR pathway and regulate cellular stress responses.
Biochemical and Physiological Effects:
5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide has been found to have potent anti-inflammatory effects in various cell types, including macrophages and dendritic cells. It has also been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. Additionally, 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide is its specificity for IRE1α, which makes it a valuable tool for studying the UPR pathway and cellular stress responses. However, the synthesis method for 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide is complex and requires expertise in organic chemistry, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for the study of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide. One area of interest is the development of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to investigate the potential neuroprotective effects of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide and its potential use in the treatment of neurodegenerative disorders. Finally, the development of more efficient synthesis methods for 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide may increase its availability for researchers and accelerate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-methylbenzylamine with 3-chloro-5-methylisoxazole-4-carboxylic acid, followed by subsequent reactions to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have promising effects on various biological processes, including the regulation of the immune system and the modulation of cell signaling pathways.
Propiedades
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-14-13(16)12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERSWJOEOVPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)
![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5820926.png)


![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)